Ethyl 2-bromobenzo[d]thiazole-7-carboxylate

Catalog No.
S971463
CAS No.
579525-09-0
M.F
C10H8BrNO2S
M. Wt
286.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate

CAS Number

579525-09-0

Product Name

Ethyl 2-bromobenzo[d]thiazole-7-carboxylate

IUPAC Name

ethyl 2-bromo-1,3-benzothiazole-7-carboxylate

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3

InChI Key

NKYLQXMMPKISND-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=CC=C1)N=C(S2)Br

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=C(S2)Br
  • Medicinal Chemistry

    The presence of the benzothiazole ring structure is a common feature in many bioactive molecules. This scaffold is found in medications used to treat various conditions, including fungal infections and epilepsy []. The bromine atom and the ester group (ethyl carboxylate) on Ethyl 2-bromobenzo[d]thiazole-7-carboxylate could act as sites for further chemical modification, potentially leading to novel drug candidates.

  • Materials Science

    Heterocyclic compounds containing nitrogen and sulfur atoms, like Ethyl 2-bromobenzo[d]thiazole-7-carboxylate, can have interesting properties for applications in materials science. For example, they may be useful in the development of organic semiconductors or functional polymers. Further research is needed to explore the potential of Ethyl 2-bromobenzo[d]thiazole-7-carboxylate in this field.

Ethyl 2-bromobenzo[d]thiazole-7-carboxylate is a chemical compound with the molecular formula C10H8BrNO2SC_{10}H_{8}BrNO_{2}S and a molecular weight of approximately 286.15 g/mol. This compound features a benzothiazole ring, which is known for its diverse biological activities, and a carboxylate group that enhances its reactivity. The compound has a density of 1.618 g/cm³ and a boiling point of approximately 377.6 °C at 760 mmHg .

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of derivatives with potential biological activity.
  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Condensation Reactions: This compound can engage in condensation reactions with aldehydes or ketones, forming more complex structures.

The benzothiazole moiety is recognized for its pharmacological properties, including:

  • Anticancer Activity: Compounds containing benzothiazole rings have been studied for their ability to inhibit cancer cell proliferation. Ethyl 2-bromobenzo[d]thiazole-7-carboxylate may exhibit similar properties due to its structural characteristics.
  • Antimicrobial Properties: Benzothiazole derivatives are known for their antimicrobial activity, making this compound a candidate for further research in this area .
  • Inhibition of Heat Shock Protein 90: Studies have shown that benzothiazole-based compounds can inhibit heat shock protein 90, which is involved in cancer cell survival .

Several methods have been developed for synthesizing ethyl 2-bromobenzo[d]thiazole-7-carboxylate:

  • Bromination of Benzothiazole Derivatives: Starting from benzo[d]thiazole, bromination at the 2-position followed by esterification with ethyl chloroformate.
  • Carboxylation Reactions: Utilizing carbon dioxide under basic conditions to introduce the carboxylate group into the benzothiazole framework.
  • Coupling Reactions: Employing coupling reactions between substituted anilines and carboxylic acids to construct the desired structure.

Ethyl 2-bromobenzo[d]thiazole-7-carboxylate has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it is a candidate for drug development targeting cancer and infectious diseases.
  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Studies on ethyl 2-bromobenzo[d]thiazole-7-carboxylate interactions with biological targets are crucial for understanding its mechanism of action. For instance:

  • Binding Affinity Studies: Investigating how well this compound binds to specific proteins involved in cancer pathways can provide insights into its efficacy as an anticancer agent.
  • Molecular Dynamics Simulations: These simulations help elucidate the interactions at the molecular level, aiding in optimizing the compound's structure for improved activity.

Several compounds share structural similarities with ethyl 2-bromobenzo[d]thiazole-7-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 2-bromobenzo[d]thiazole-7-carboxylateC9H6BrNO2SC_{9}H_{6}BrNO_{2}SSimilar structure but with a methyl group
BenzothiazoleC7H5NSC_{7}H_{5}NSCore structure lacking carboxylate functionality
2-AminobenzothiazoleC7H6N2SC_{7}H_{6}N_{2}SContains amino group, enhancing biological activity

Uniqueness

Ethyl 2-bromobenzo[d]thiazole-7-carboxylate stands out due to its specific bromination pattern and the presence of the ethyl ester group, which may enhance solubility and bioavailability compared to other similar compounds. Its potential applications in medicinal chemistry make it particularly noteworthy among benzothiazole derivatives.

XLogP3

3.6

Wikipedia

Ethyl 2-bromo-1,3-benzothiazole-7-carboxylate

Dates

Modify: 2023-08-16

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